molecular formula C12H20ClN B158339 Phenethylamine, alpha-methyl-N-propyl-, hydrochloride CAS No. 59877-57-5

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride

Cat. No. B158339
CAS RN: 59877-57-5
M. Wt: 213.75 g/mol
InChI Key: NSSZJVPOQFTJGR-UHFFFAOYSA-N
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Description

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride, also known as N-Propylamphetamine Hydrochloride, is a chemical compound with the molecular formula C12H20ClN . It has a molecular weight of 213.75 g/mol .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C12H19N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 . The chemical structure can be represented by the Canonical SMILES: CCCNC©CC1=CC=CC=C1.Cl .


Physical And Chemical Properties Analysis

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride has a molecular weight of 213.75 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 5 . The Exact Mass is 213.1284273 g/mol and the Monoisotopic Mass is also 213.1284273 g/mol . The Topological Polar Surface Area is 12 Ų .

Scientific Research Applications

Comparative Properties of Phenethylamines

A study investigated various phenethylamines, including alpha-methyl-N-propyl-phenethylamine hydrochloride, examining their pressor potency and intravenous decongestant action in dogs. This research provides insights into the cardiovascular and nasal decongestant properties of these compounds (Winder, Anderson, & Parke, 1948).

Molecular Structure and Hallucinogenic Activity

Research on the stereochemistry and aromatic ring substituents of phenethylamine-type hallucinogens, including alpha-methyl-N-propyl-phenethylamine, reveals the importance of molecular structure in determining biological activity. This includes discussions on hydrophobic binding sites and structure-activity relationships (Nichols, 1986).

Metabolism and Toxicological Detection

A study focused on the metabolism and toxicological analysis of a designer drug related to phenethylamine, providing insights into the metabolic pathways and potential implications for toxicological detection (Theobald, Fehn, & Maurer, 2005).

Novel Therapeutic Class Derivatives

Investigations into the derivatives of phenethylamine, including alpha-methyl-N-propyl-, suggest the potential for new pharmacological classes. These derivatives show distinct psychoactive effects and may have applications in psychotherapy (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).

Pharmacologic Control of Feeding

Studies on the effects of phenethylamines, including alpha-methyl-N-propyl-phenethylamine, have contributed to understanding the pharmacologic control of feeding and the roles of brain monoamines in conditions like anorexia nervosa and obesity (Hoebel, 1977).

Synthesis and Cytotoxic Agents

Research on synthesizing 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, related to alpha-methyl-N-propyl-phenethylamine, explores their potential as potent cytotoxic agents. This highlights the chemical versatility and potential therapeutic applications of these compounds (Mete, Gul, & Kazaz, 2007).

In Vivo Metabolism Studies

An in vivo study on the metabolism of a ring-substituted psychoactive phenethylamine gives insight into major metabolic pathways, which is essential for understanding the pharmacokinetics and potential therapeutic or toxic effects of similar compounds (Kanamori et al., 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid with acute oral and dermal toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

1-phenyl-N-propylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSZJVPOQFTJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51799-32-7 (Parent)
Record name Phenethylamine, alpha-methyl-N-propyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90949474
Record name N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride

CAS RN

26640-61-9
Record name Phenethylamine, alpha-methyl-N-propyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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